3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
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Overview
Description
3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide is a bicyclic compound that features a sulfur atom and a nitrogen atom within its structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities. The unique structural framework of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
8-azabicyclo[3.2.1]octane: Shares the bicyclic scaffold but lacks the sulfur atom.
Tropane Alkaloids: A broader family of compounds that includes 3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide and other structurally related molecules.
Uniqueness: The presence of both sulfur and nitrogen atoms within the bicyclic structure of this compound distinguishes it from other similar compounds. This unique structural feature contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(1R,5S)-3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-5-1-2-6(4-10)7-5/h5-7H,1-4H2/t5-,6+ |
InChI Key |
XNUWJIVEALIHMO-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H]2CS(=O)(=O)C[C@@H]1N2 |
Canonical SMILES |
C1CC2CS(=O)(=O)CC1N2 |
Origin of Product |
United States |
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